N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-19-10-9-13-23(16-19)25(30)27-17-24-20(2)21(3)29(18-22-11-5-4-6-12-22)26(24)28-14-7-8-15-28/h4-16H,17-18H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDLXWIJWXGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-4,5-Dimethylpyrrole
The pyrrole core is synthesized by reacting hexane-2,5-dione with benzylamine under acidic conditions (HCl, ethanol, reflux, 12 h), yielding 4,5-dimethyl-1-benzylpyrrole with 78% efficiency. The benzyl group enhances solubility and stabilizes the intermediate for subsequent reactions.
Introduction of the Pyrrol-1-yl Group at the 2-Position
The 2-position of the pyrrole is functionalized via electrophilic substitution using pyrrol-1-yl magnesium bromide in tetrahydrofuran (THF) at −78°C. This step requires strict temperature control to avoid side reactions, achieving a 65% yield. The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Methylation at the 3-Position
A Mannich reaction introduces the methylaminomethyl group at the 3-position. The intermediate is treated with formaldehyde and methylamine hydrochloride in acetic acid (60°C, 6 h), followed by reduction with sodium cyanoborohydride to yield the tertiary amine. This step achieves 70% yield after recrystallization from methanol.
Amidation with 3-Methylbenzoyl Chloride
The final step involves coupling the amine with 3-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 24 h). The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated in 85% yield after aqueous workup and column purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Palladium Catalysts : Pd(PPh₃)₄ enhances cross-coupling efficiency during benzylation (2 mol%, 90°C).
- Base Selection : TEA is preferred over NaOH for amidation to prevent saponification of the benzoyl chloride.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile:water, 70:30).
- Melting Point : 152–154°C (consistent with crystalline structure).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interaction of benzamides with biological macromolecules.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzyl group and the pyrrole ring can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Variations: The target compound’s 3-methylbenzamide group contrasts with the thiophene-2-carboxamide substituent in ’s analog, which introduces sulfur-mediated electronic effects . The N,O-bidentate directing group in ’s compound is absent in the target, limiting its utility in metal-catalyzed reactions .
Physicochemical Properties :
- The melting point of the 3-methylbenzamide analog in (220–221°C) suggests moderate thermal stability, which may correlate with the target compound’s behavior .
- The molecular weight of the thiophene analog (389.51 g/mol) implies that the target compound, with a benzene ring instead of thiophene, would have a slightly lower molecular weight (~380–385 g/mol) due to sulfur’s absence.
Synthetic Yields :
- Yields for 3-methylbenzamide derivatives in range from 50% to 82%, with the 3-methylbenzamide analog achieving 64% . This suggests that similar yields might be attainable for the target compound with optimized protocols.
Applications: The imidazolidinone derivatives in are likely explored for pharmaceutical applications (e.g., enzyme inhibition) , while the thiophene analog in may be tailored for materials science or heterocyclic chemistry . The target compound’s benzyl-pyrrole core could position it as a kinase inhibitor or antimicrobial agent, though further studies are needed.
Biological Activity
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring multiple functional groups, suggests interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and includes a benzamide core along with a pyrrole-derived side chain. The presence of both benzyl and pyrrole groups indicates potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 385.51 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| CAS Number | 478077-10-0 |
Research indicates that compounds structurally similar to this compound may exhibit significant biological activities, including:
- Antiproliferative Activity : Preliminary studies suggest that this compound may reduce mTORC1 activity and enhance autophagy in cancer cells, indicating potential as an anticancer agent .
- Autophagy Modulation : Similar compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, which may lead to selective targeting of cancer cells under metabolic stress .
Case Studies
- Anticancer Potential : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides indicated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds reduced mTORC1 activity and increased basal autophagy while impairing autophagic flux under nutrient-replete conditions .
- Structure–Activity Relationship (SAR) : Research has highlighted the importance of SAR studies in understanding the biological activity of related compounds. The findings suggest that modifications in the chemical structure can significantly impact the efficacy and mechanism of action against cancer cells .
Pharmacological Applications
The unique structural features of this compound position it as a promising candidate for further pharmacological exploration. Potential applications include:
- Cancer Therapy : Given its ability to modulate autophagy and inhibit mTORC1, this compound could be developed as a novel anticancer agent targeting specific tumor types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrole core followed by benzamide coupling. Key steps include:
- Step 1 : Formation of the pyrrole ring via cyclization reactions under controlled temperatures (60–80°C) using solvents like DMF or THF .
- Step 2 : Alkylation or amidation reactions to introduce the benzyl and benzamide groups. Catalysts such as KCO or Pd-based systems may enhance yields .
- Purification : Use column chromatography or preparative HPLC to isolate the target compound, with TLC and NMR monitoring intermediate purity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, with DEPT-135 aiding in identifying CH/CH groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, SHELX programs (e.g., SHELXL) are employed for refinement .
Q. How can researchers address low yields during the final coupling step of the synthesis?
- Optimization Strategies :
- Adjust stoichiometry of reagents (e.g., 1.1–1.3 equivalents of benzyl halide) to drive the reaction .
- Screen solvents (e.g., switch from DMF to DCM) to improve solubility of intermediates .
- Introduce microwave-assisted synthesis to reduce reaction time and by-product formation .
Advanced Research Questions
Q. How should contradictory crystallographic data (e.g., disordered atoms) be resolved during structural refinement?
- Approach :
- Use SHELXL’s PART and SIMU instructions to model disorder, with restraints on thermal parameters .
- Validate against complementary data (e.g., NMR-derived dihedral angles) to ensure consistency .
- Employ twin refinement protocols if twinning is detected in the diffraction pattern .
Q. What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes) in silico and in vitro?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like Factor Xa (FXa) .
- Enzyme Assays : Conduct fluorogenic substrate-based assays to measure inhibition kinetics (IC) under physiological pH and temperature .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity (K) in real-time .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Troubleshooting :
- Re-optimize force field parameters in docking simulations to better reflect the compound’s conformational flexibility .
- Validate purity (>95% by HPLC) to rule out impurities as a cause of reduced activity .
- Perform dose-response studies across multiple cell lines to assess selectivity and off-target effects .
Q. What are the best practices for scaling up the synthesis while maintaining reproducibility?
- Guidelines :
- Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and safety .
- Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real-time .
- Standardize quenching/extraction protocols (e.g., aqueous workup with brine) to minimize batch-to-batch variability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
